N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts. The final step usually involves the coupling of the thiophene and pyrazole intermediates under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions usually require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)cyclobutanecarboxamide
Uniqueness
Compared to similar compounds, N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has unique structural features that may confer distinct chemical and biological properties. Its combination of functional groups and ring systems makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-4-9-8(2)19-13(10(9)7-14)16-12(18)11-5-6-15-17(11)3/h5-6H,4H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHKYUPQDWPNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC=NN2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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